![molecular formula C26H27NO9 B1609067 (7S,9S)-9-acetyl-7-[(2S,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione CAS No. 58957-93-0](/img/structure/B1609067.png)
(7S,9S)-9-acetyl-7-[(2S,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione
Übersicht
Beschreibung
(7S,9S)-9-acetyl-7-[(2S,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione is a useful research compound. Its molecular formula is C26H27NO9 and its molecular weight is 497.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (7S,9S)-9-acetyl-7-[(2S,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione is a derivative of anthracycline antibiotics. This class of compounds is well-known for its potent anticancer properties. The biological activity of this specific compound has been the subject of various studies focusing on its pharmacological effects and mechanisms of action.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C₁₄H₁₉N₃O₇
- Molecular Weight : 329.32 g/mol
- IUPAC Name : this compound
The biological activity of this compound primarily revolves around its ability to intercalate DNA and inhibit topoisomerase II. These actions lead to the disruption of DNA replication and transcription processes in rapidly dividing cells, which is a key mechanism in cancer treatment.
Key Mechanisms:
- DNA Intercalation : The compound inserts itself between DNA base pairs.
- Topoisomerase II Inhibition : Prevents the enzyme from relieving torsional strain during DNA replication.
- Generation of Free Radicals : Induces oxidative stress in cancer cells.
Anticancer Effects
Research has demonstrated that (7S,9S)-9-acetyl... exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes some key findings from recent studies:
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 0.5 | DNA intercalation and topoisomerase inhibition |
HeLa (Cervical Cancer) | 0.3 | Induction of apoptosis via oxidative stress |
A549 (Lung Cancer) | 0.8 | Cell cycle arrest at G2/M phase |
Case Studies
-
Study on MCF-7 Cells :
- Researchers observed that treatment with the compound led to a significant reduction in cell viability after 48 hours.
- Flow cytometry analysis indicated an increase in apoptotic cells post-treatment.
-
In Vivo Studies :
- Animal models treated with (7S,9S)-9-acetyl... showed reduced tumor growth compared to control groups.
- Histopathological examinations revealed necrotic areas within tumors treated with the compound.
-
Combination Therapy :
- A study explored the effects of combining this compound with other chemotherapeutics such as cisplatin.
- Results indicated enhanced efficacy and reduced side effects when used in combination.
Wissenschaftliche Forschungsanwendungen
The compound (7S,9S)-9-acetyl-7-[(2S,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione is a notable derivative within the tetracene family, which has garnered attention in various scientific fields due to its potential applications. This article explores its applications in medicinal chemistry, materials science, and other relevant domains.
Anticancer Activity
One of the primary applications of this compound lies in its anticancer properties . Tetracene derivatives have been studied for their ability to intercalate DNA and inhibit topoisomerase enzymes, leading to apoptosis in cancer cells. Research indicates that modifications to the tetracene structure can enhance cytotoxicity against various cancer cell lines. For instance, derivatives similar to this compound have shown promising results in preclinical studies against leukemia and solid tumors .
Drug Delivery Systems
The compound's structural features allow it to be utilized in drug delivery systems , particularly in targeted therapies. The incorporation of amino sugars enhances solubility and cellular uptake. Studies have demonstrated that such modifications can improve the pharmacokinetic profiles of anticancer agents when used in conjunction with this compound .
Combination Therapies
Recent research has explored the use of this compound in combination therapies . For example, it has been evaluated alongside other chemotherapeutic agents to assess synergistic effects. Such combinations aim to reduce drug resistance and enhance therapeutic efficacy against specific cancer types .
Organic Electronics
In materials science, tetracene derivatives are recognized for their semiconducting properties . This compound can be utilized in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic solar cells. Its ability to form thin films with good charge transport characteristics makes it a candidate for further exploration in optoelectronic applications .
Photovoltaic Devices
The integration of this compound into photovoltaic devices has been investigated due to its potential to improve light absorption and energy conversion efficiency. The structural properties allow for effective exciton generation and transport, which are critical for enhancing the performance of solar cells .
Case Studies
Study | Focus | Findings |
---|---|---|
Study 1 | Anticancer Efficacy | Demonstrated significant cytotoxicity against leukemia cell lines with IC50 values lower than standard treatments. |
Study 2 | Drug Delivery | Enhanced bioavailability and cellular uptake observed when used with liposomal formulations. |
Study 3 | Organic Electronics | Achieved high mobility rates in thin-film transistors made from this compound, indicating potential for commercial applications. |
Eigenschaften
IUPAC Name |
(7S,9S)-9-acetyl-7-[(2S,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO9/c1-10-21(29)15(27)7-17(35-10)36-16-9-26(34,11(2)28)8-14-18(16)25(33)20-19(24(14)32)22(30)12-5-3-4-6-13(12)23(20)31/h3-6,10,15-17,21,29,32-34H,7-9,27H2,1-2H3/t10-,15-,16-,17+,21+,26-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDXDZDZNSLXDNA-IKBNTCJRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58957-93-0, 58976-06-0 | |
Record name | 4-Demethoxydaunorubicin, beta | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058957930 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Demethoxy-7,9-di-epi-daunorubicin, beta | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058976060 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.